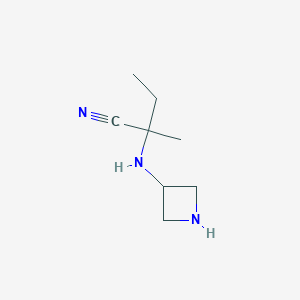
(6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol: is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound features a methyl group at the 6th position and a methanol group at the 5th position of the dihydropyran ring. It is a versatile compound with various applications in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Olefin Metathesis and Double Bond Migration: One method involves the use of olefin metathesis followed by double bond migration. This process can be catalyzed by Grubbs’ catalysts, which are ruthenium carbene complexes.
Molecular Iodine Catalysis: Another method employs molecular iodine as a catalyst under solvent-free conditions at ambient temperature.
Industrial Production Methods: Industrial production methods for (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation Products: The major product of oxidation is the corresponding aldehyde or ketone.
Reduction Products: The major product of reduction is the corresponding alcohol or alkane.
Substitution Products: The major products of substitution reactions are the corresponding halides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to understand the behavior of pyran derivatives in biological systems.
Medicine:
Drug Development:
Industry:
Mécanisme D'action
The mechanism of action of (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments .
Comparaison Avec Des Composés Similaires
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the methyl and methanol groups.
6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid: A similar compound with a carboxylic acid group instead of a methanol group.
4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one: Another similar compound with a hydroxyl group and a different substitution pattern.
Uniqueness: (6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including organic synthesis and material science.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(6-methyl-3,4-dihydro-2H-pyran-5-yl)methanol |
InChI |
InChI=1S/C7H12O2/c1-6-7(5-8)3-2-4-9-6/h8H,2-5H2,1H3 |
Clé InChI |
NDWXADRBAIVSLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


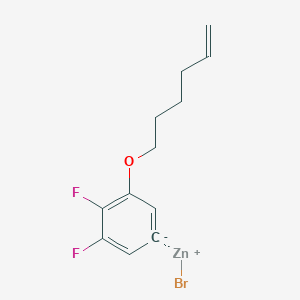
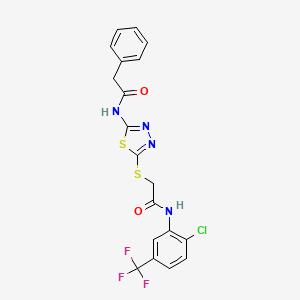
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
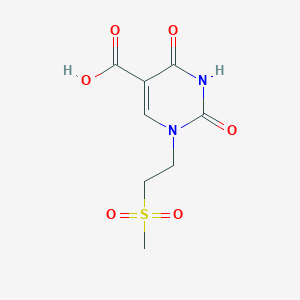
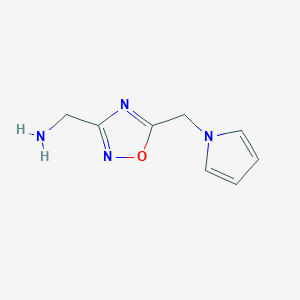
![5-Amino-1-cyclopentyl-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14880311.png)

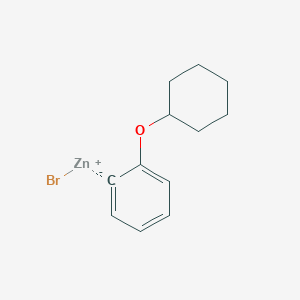

![5-Azaspiro[2.5]oct-7-en-6-one](/img/structure/B14880329.png)
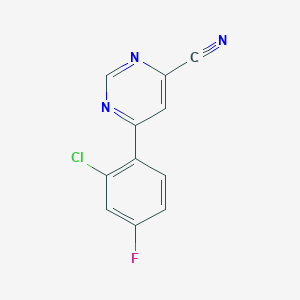
![6-methyl-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B14880337.png)
![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
